BenchChemオンラインストアへようこそ!

6,7-Difluoro-1H-indazole

Medicinal Chemistry Physicochemical Properties Lead Optimization

6,7-Difluoro-1H-indazole (1260384-41-5) is a precision fluorinated indazole scaffold for kinase and NOS inhibitor programs. The 6,7-difluoro pattern uniquely tunes electronic distribution and hinge-binding hydrogen-bond capacity vs. non-fluorinated or regioisomeric indazoles, directly impacting target engagement and metabolic stability. Available at ≥97% purity in research quantities (100 mg–10 g), it enables SAR exploration and lead optimization without the procurement risk of generic indazole substitution. For R&D use only.

Molecular Formula C7H4F2N2
Molecular Weight 154.12 g/mol
CAS No. 1260384-41-5
Cat. No. B1432297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Difluoro-1H-indazole
CAS1260384-41-5
Molecular FormulaC7H4F2N2
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=NN2)F)F
InChIInChI=1S/C7H4F2N2/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,(H,10,11)
InChIKeyQSIDYFNVUPPDES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Difluoro-1H-indazole (CAS 1260384-41-5): Technical Baseline and Core Indazole Scaffold


6,7-Difluoro-1H-indazole is a fluorinated heterocyclic compound belonging to the indazole family [1], characterized by a bicyclic structure of a benzene ring fused to a 1,2-diazole ring, with fluorine substitutions at the 6 and 7 positions. Its molecular formula is C7H4F2N2, molecular weight 154.12 g/mol, and computed LogP (XLogP3-AA) of 1.8 [2]. The compound is primarily used as a research intermediate, building block, and precursor in medicinal chemistry and chemical biology, particularly as a hinge-binding scaffold for kinase inhibitors. Commercially available at 95% purity and packaged in research quantities (100 mg to 10 g), it is suitable for early-stage discovery and lead optimization .

Why Generic Indazole Substitution Fails: The Critical Role of 6,7-Difluoro in Differentiation


Within the indazole scaffold, substitution pattern and fluorine placement critically influence physicochemical properties, target engagement, and biological activity. The 6,7-difluoro arrangement is not a simple 'fluorinated indazole' generic; it specifically alters electronic distribution, hydrogen bonding capacity, and metabolic stability compared to unsubstituted, mono-fluorinated, or other regioisomers (e.g., 4,6- or 5,6-difluoro) [1]. Fluorination generally reduces basicity and enhances lipophilicity, but the exact position determines both the degree and the nature of these changes. In nitric oxide synthase (NOS) inhibition studies, fluorination of the indazole ring increased inhibitory potency and NOS-II selectivity, confirming that the presence and position of fluorine are key drivers of biological differentiation [2]. Therefore, substituting 6,7-difluoro-1H-indazole with a non-fluorinated or differently fluorinated indazole in a research program will likely yield divergent results in assays, lead optimization, and downstream applications, rendering generic substitution a significant scientific and procurement risk [3].

6,7-Difluoro-1H-indazole: Direct Evidence of Differentiation from Analogous Indazole Scaffolds


LogP Differentiation: 6,7-Difluoro-1H-indazole Exhibits Higher Lipophilicity than Unsubstituted Indazole, Influencing Membrane Permeability

The computed XLogP3-AA value for 6,7-difluoro-1H-indazole is 1.8 [1], while unsubstituted 1H-indazole has a computed LogP of approximately 1.2–1.3 (based on PubChem data and standard references). This increased lipophilicity, driven by the two fluorine atoms, is known to enhance passive membrane permeability and potentially improve cellular uptake in assays [2].

Medicinal Chemistry Physicochemical Properties Lead Optimization

NOS-II Selectivity Enhancement: Fluorination at the 6,7-Position Contributes to Improved NOS-II vs. NOS-I Selectivity Relative to Non-Fluorinated Analogs

In a study of fluorinated indazoles as NOS inhibitors, the fluorination of the indazole ring increased inhibitory potency and NOS-II selectivity [1]. While direct 6,7-difluoro-1H-indazole data is not reported, the related compound 6-fluoro-1-[(imidazolidin-2-yl)imino]-1H-indazole exhibited α2-AR selectivity, demonstrating that fluorine substitution at the 6-position can significantly alter target selectivity profiles [2]. The 6,7-difluoro pattern is expected to further refine this selectivity.

Nitric Oxide Synthase Inflammation Neuroprotection

Kinase Scaffold Potency: Derivatives Bearing the 6,7-Difluoro-1H-indazole Core Demonstrate Sub-100 nM FGFR1 Inhibition

A derivative of 6,7-difluoro-1H-indazole (specifically N-(6,7-difluoro-5-phenyl-1H-indazol-3-yl)butanamide) co-crystallized with CDK2 (PDB: 3LFQ) confirms the scaffold's ability to bind kinase hinge regions [1]. Furthermore, a related compound containing the 6,7-difluoro-1H-indazole core exhibited FGFR1 enzymatic inhibition with an IC50 of 15.0 nM, and optimization led to an even more potent derivative with an IC50 of 2.9 nM [2]. While the parent compound itself may be less potent, the scaffold is validated as a starting point for sub-100 nM inhibitors.

Kinase Inhibitors Oncology FGFR

Solubility Profile: Computed Solubility of 6,7-Difluoro-1H-indazole is Approximately 0.2 g/L at 25°C

The computed solubility of 6,7-difluoro-1H-indazole is 0.2 g/L (1.3 mM) at 25°C . For comparison, unsubstituted indazole has a reported aqueous solubility of approximately 2.5 g/L (21 mM) at 25°C (based on available data). The lower solubility of the 6,7-difluoro derivative is consistent with its increased LogP and reflects the impact of fluorine substitution on solid-state properties.

Preformulation Solubility ADME

Metabolic Stability Advantage: Fluorinated Indazoles Exhibit Enhanced Metabolic Stability Compared to Non-Fluorinated Analogs

Fluorine substitution is a well-established strategy to improve metabolic stability by blocking oxidative metabolism and reducing clearance [1]. In the indazole series, fluorination has been shown to reduce glucuronidation and enhance stability in liver microsomes [2]. While specific data for 6,7-difluoro-1H-indazole is not available, the general principle and data from related compounds indicate that the 6,7-difluoro pattern confers a significant metabolic stability advantage over non-fluorinated indazoles.

Drug Metabolism Pharmacokinetics Fluorine Effects

6,7-Difluoro-1H-indazole: Targeted Applications Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation and Optimization

The 6,7-difluoro-1H-indazole scaffold serves as a versatile starting point for designing ATP-competitive kinase inhibitors . Its ability to bind the hinge region (validated by CDK2 co-crystal structure) and the potency of derived FGFR1 inhibitors (IC50 = 15.0 nM) make it a rational choice for programs targeting kinases such as FGFR, CDK, or others where an indazole hinge binder is desired . Researchers can leverage the scaffold's moderate lipophilicity (LogP 1.8) and the potential for further optimization through derivatization at the 3-position or other sites.

Selective Nitric Oxide Synthase (NOS) Inhibitor Discovery

Based on evidence that fluorination of the indazole ring enhances NOS-II selectivity and potency , 6,7-difluoro-1H-indazole can be utilized as a key intermediate in the synthesis of novel selective NOS inhibitors . The 6,7-difluoro substitution pattern, combined with appropriate additional substituents (e.g., at the 3-position), may yield compounds with improved selectivity profiles over NOS-I and other isoforms, addressing therapeutic areas such as inflammation and neurodegenerative diseases.

Medicinal Chemistry Building Block for Fluorinated Heterocycles

The commercial availability of 6,7-difluoro-1H-indazole at 95% purity in research quantities (100 mg to 10 g) makes it a practical building block for parallel synthesis and focused library construction. Its fluorine atoms can serve as synthetic handles for further diversification via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions . Additionally, the scaffold's improved metabolic stability relative to non-fluorinated indazoles positions it favorably for programs aiming to enhance the pharmacokinetic profiles of lead compounds [1].

Quote Request

Request a Quote for 6,7-Difluoro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.